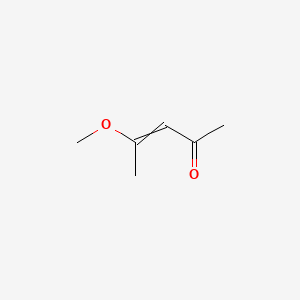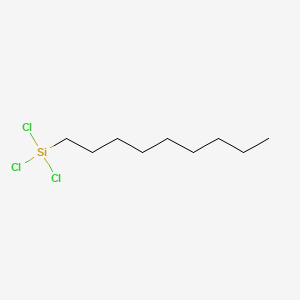
4-Methoxypent-3-en-2-one
Übersicht
Beschreibung
4-Methoxypent-3-en-2-one is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Pyrrolyl(furanyl)-Substituted Compounds
4-Methoxypent-3-en-2-one demonstrates significant synthetic potential, particularly in the catalyst-free synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. This method achieved high chemo- and regioselectivity with yields up to 96%, providing a variety of examples (Mittersteiner et al., 2019).
Role in Heterocyclic Synthesis
Brominated 4-methoxypent-3-en-2-ones are effective building blocks for constructing heterocyclic and polyheterocyclic compounds featuring a trihalomethyl moiety. These compounds have facilitated various cyclocondensation, alkylation, and cycloaddition reactions since their introduction in 2001 (Mittersteiner et al., 2020).
Precursor for Biheterocycles Synthesis
This compound serves as an efficient precursor in synthesizing a new series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. Its conversion into 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one, followed by click chemistry and cyclocondensation, demonstrates its versatility in organic synthesis (Aquino et al., 2017).
Photocycloaddition Applications
2-Methoxy-5-phenylpent-1-enes, closely related to this compound, undergo photocycloaddition when irradiated. This process, which includes methoxy groups assuming the endo configuration in the photocycloadducts, has relevance in photochemistry (Haan et al., 1997).
Development of Functionalized Compounds
This compound reacts with primary aliphatic amines to produce a series of highly functionalized compounds. This includes the synthesis of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and β-enaminones, with the product structures confirmed by X-ray diffraction and 2D NMR experiments (Zanatta et al., 2021).
Role in Synthesis of Novel Heterocyclic Systems
This compound has been instrumental in the preparation of new heterocyclic systems, such as 1-azabicyclo[3,2,0]hept-3-ene-2,7-diones. These compounds were prepared using different synthetic pathways, demonstrating the chemical's versatility (Hatanaka et al., 1971).
Eigenschaften
IUPAC Name |
(E)-4-methoxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)4-6(2)8-3/h4H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWAKLKSWYVUSL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-83-2 | |
| Record name | 4-Methoxypent-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methoxypent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one a versatile building block in organic synthesis?
A1: This compound, often referred to as a brominated enone, possesses several attractive features. The presence of both a bromine atom and an enone moiety provides two distinct electrophilic sites. [] This allows for a variety of reactions, including nucleophilic substitutions at the bromine position and various cycloadditions across the enone double bond. [, ] Additionally, the trifluoromethyl group introduces valuable physicochemical properties to the final molecules, often influencing their lipophilicity and metabolic stability. []
Q2: What are some examples of heterocyclic systems that can be synthesized using this compound?
A2: Research demonstrates the successful synthesis of a variety of nitrogen-containing heterocycles. For instance, reactions with 2-methylisothiourea sulfate yield pyrimidine derivatives. [] Furthermore, by employing a telescoped protocol involving this compound, researchers have synthesized various N-pyrrolyl and N-furanyl substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. []
Q3: Are there any specific advantages to the synthetic strategies employed with this compound?
A3: Yes, many of the reported reactions using 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one proceed under mild, catalyst-free conditions. [] This simplifies the experimental setup and often leads to high chemo- and regioselectivity in the final products, a significant advantage in organic synthesis. For instance, reactions with primary amines can selectively yield either 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles or β-enaminones by simply adjusting the amount of amine used and the reaction conditions. []
Q4: What are the future directions for research involving this compound?
A4: Given its versatility, further exploration of its reactivity with various nucleophiles and under different reaction conditions is highly promising. [] Expanding the scope of accessible heterocyclic scaffolds, particularly those with potential biological activity, remains a key focus. Additionally, investigating the influence of different substituents on the enone and their impact on reactivity and downstream applications is an active area of research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















